3',4'-Dichloro-5'-methylphenacyl bromide
Overview
Description
Preparation Methods
The synthesis of 3’,4’-Dichloro-5’-methylphenacyl bromide typically involves the bromination of 3’,4’-Dichloro-5’-methylacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetophenone derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3’,4’-Dichloro-5’-methylphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,4’-Dichloro-5’-methylphenacyl bromide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions.
Biology: The compound can be used to study biological processes due to its reactivity and ability to form covalent bonds with biomolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 3’,4’-Dichloro-5’-methylphenacyl bromide exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with .
Comparison with Similar Compounds
3’,4’-Dichloro-5’-methylphenacyl bromide can be compared with other phenacyl bromides, such as:
3’,5’-Dichloro-4’-methylphenacyl bromide: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-1-(3,4-dichlorophenyl)ethanone: Another related compound with different substituents, affecting its chemical behavior and uses.
The uniqueness of 3’,4’-Dichloro-5’-methylphenacyl bromide lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.
Properties
IUPAC Name |
2-bromo-1-(3,4-dichloro-5-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5-2-6(8(13)4-10)3-7(11)9(5)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSOXWVDYPRPDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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